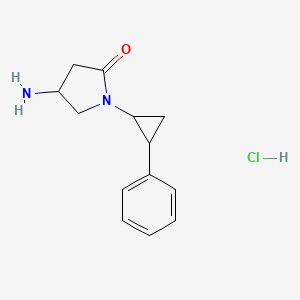

4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The parent compound carries the International Union of Pure and Applied Chemistry name "4-amino-1-(2-phenylcyclopropyl)-2-pyrrolidinone hydrochloride," which precisely describes the substitution pattern and functional group arrangement within the molecular framework. The Chemical Abstracts Service registry number 1354961-02-6 provides unambiguous identification for this specific compound in chemical databases and literature.

The molecular formula C13H17ClN2O accurately represents the elemental composition, incorporating thirteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 252.74 grams per mole reflects the combined mass of all constituent atoms including the hydrochloride counterion. The Simplified Molecular Input Line Entry System representation "O=C1N(CC(C1)N)C2C(C2)C3=CC=CC=C3.[H]Cl" provides a linear notation that captures the complete connectivity pattern and stereochemical relationships within the molecule.

The compound's systematic identification also includes the MDL number MFCD20502231, which serves as an additional database reference for structural and property information. This comprehensive identification system ensures accurate communication and retrieval of compound-specific data across various scientific platforms and regulatory databases.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound exhibits significant complexity arising from multiple stereochemical elements and conformational constraints. The pyrrolidinone ring system adopts a characteristic envelope conformation, similar to related structures documented in crystallographic studies. This conformational preference results from the balance between ring strain and orbital overlap optimization within the five-membered lactam framework.

The cyclopropane moiety introduces substantial geometric constraints and electronic effects that influence the overall molecular architecture. Research on cyclopropane rings bearing π-acceptor substituents demonstrates that the three-membered ring's 3e' orbitals interact with low-lying unoccupied orbitals of aromatic substituents. Maximum orbital overlap occurs when the π-acceptor system bisects the cyclopropane ring in projection down the substituent bond, creating preferential conformational arrangements. These conjugative interactions lead to significant asymmetry in cyclopropane ring bond lengths, with effects that are additive when multiple π-acceptor substituents are present.

The phenyl substituent on the cyclopropane ring contributes additional conformational complexity through potential aromatic-ring interactions and steric considerations. The spatial arrangement of the phenylcyclopropyl unit relative to the pyrrolidinone core determines the overall three-dimensional structure and influences intermolecular packing arrangements. Density functional theory calculations for similar systems show excellent correspondence with experimental torsional energy profiles, validating computational approaches for conformational analysis.

The amino group at the 4-position of the pyrrolidinone ring introduces hydrogen bonding capabilities and potential for intramolecular interactions. The stereochemical arrangement of this substituent affects both the electronic properties of the lactam carbonyl and the overall molecular dipole moment. The hydrochloride salt formation involves protonation of the amino group, creating charged species that significantly alter intermolecular interaction patterns and crystal packing behaviors.

Crystallographic Analysis and Solid-State Conformation

Crystallographic analysis of related pyrrolidinone derivatives provides valuable insights into the solid-state behavior of this compound. Studies of structurally similar compounds reveal that pyrrolidinone rings consistently adopt envelope conformations in the solid state, with specific atoms deviating from mean plane definitions. For instance, in related tetrahydroquinoline-pyrrolidinone systems, envelope conformations show flap atoms deviating by approximately 0.197 Angstroms from the mean plane defined by the remaining ring atoms.

The Cambridge Structural Database contains extensive information on pyrrolidinone derivatives that provides comparative context for understanding solid-state arrangements. Analysis of multiple crystal structures demonstrates that pyrrolidinone rings can exhibit both envelope and twist conformations, depending on the specific substitution pattern and intermolecular interaction requirements. The orientation of substituted pyrrolidinone rings relative to other molecular components typically shows dihedral angles ranging from approximately 79.98 to 89.59 degrees.

Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements for amino-substituted pyrrolidinones. In related systems, molecules are linked by nitrogen-hydrogen···oxygen and carbon-hydrogen···oxygen hydrogen bonds, forming extended sheet structures. These two-dimensional networks can be further connected through carbon-hydrogen···π interactions and additional weak intermolecular forces, creating three-dimensional crystalline architectures.

The hydrochloride salt formation significantly influences crystallographic properties by introducing ionic interactions and modifying hydrogen bonding networks. The presence of chloride counterions creates additional opportunities for intermolecular interactions, potentially leading to distinct packing arrangements compared to the neutral compound. Salt formation often enhances crystallinity and provides more predictable solid-state behavior for pharmaceutical and materials applications.

Comparative Structural Analysis with Pyrrolidinone Derivatives

Comparative analysis with related pyrrolidinone derivatives reveals distinctive structural features of this compound. The compound family includes numerous variants with different substituent patterns at the nitrogen and carbon positions of the pyrrolidinone core. For example, 4-Amino-1-phenethylpyrrolidin-2-one (CID 20110079) shares the 4-amino substitution but features a phenethyl group instead of the phenylcyclopropyl moiety. This structural difference significantly alters the conformational constraints and electronic properties.

The molecular weight comparison demonstrates the structural complexity progression within the series. Simple derivatives like 4-Amino-1-phenylpyrrolidin-2-one exhibit a molecular weight of 176.21 grams per mole, while the phenethyl derivative reaches 204.27 grams per mole. The phenylcyclopropyl variant achieves 252.74 grams per mole including the hydrochloride salt, reflecting the additional cyclopropane ring and salt formation.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-Amino-1-phenylpyrrolidin-2-one | C10H12N2O | 176.21 | 3026-59-3 |

| 4-Amino-1-phenethylpyrrolidin-2-one | C12H16N2O | 204.27 | 924866-04-6 |

| 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one | C10H11ClN2O | 210.66 | 1114822-44-4 |

| This compound | C13H17ClN2O | 252.74 | 1354961-02-6 |

Halogenated derivatives such as 4-Amino-1-(2-chlorophenyl)pyrrolidin-2-one (CID 20110377) introduce additional electronic effects through the electron-withdrawing chlorine substituent. The molecular weight of 210.66 grams per mole for this compound reflects the chlorine addition, while the CAS number 1114822-44-4 provides database identification. Similarly, fluorinated analogs like 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one demonstrate how halogen substitution affects molecular properties and intermolecular interactions.

The benzyl-substituted variant 4-Amino-1-benzylpyrrolidin-2-one represents another structural modification with distinct properties. This compound features enhanced lipophilicity due to the benzyl group, potentially improving membrane permeability and interaction with hydrophobic binding sites. The structural comparison reveals how different linker groups between the pyrrolidinone core and aromatic substituents dramatically influence molecular behavior and potential applications.

特性

IUPAC Name |

4-amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c14-10-6-13(16)15(8-10)12-7-11(12)9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWEEBNRNLHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N2CC(CC2=O)N)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride (CAS Number: 1354961-02-6) is a compound with notable biological activity, particularly in pharmacological contexts. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 252.74 g/mol

- CAS Number : 1354961-02-6

- Purity : ≥95% .

Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzyme activities. Its structure suggests potential interactions with receptors involved in neurological pathways, possibly influencing dopaminergic and serotonergic systems.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, in vitro studies demonstrated that treatment with this compound led to a significant increase in the number of cells in the G2/M phase, suggesting its ability to disrupt normal cell cycle progression .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 0.125 | G2/M phase arrest |

| HT-29 (colon) | 0.5 | Apoptosis induction |

| MCF7 (breast) | 0.3 | Inhibition of proliferation |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It appears to affect neurotransmitter release and uptake, which could be beneficial in treating conditions like depression or anxiety. The presence of the cyclopropyl group may enhance its ability to cross the blood-brain barrier, increasing its efficacy in central nervous system applications.

Case Studies and Research Findings

-

In Vitro Studies :

A study conducted on HeLa cells showed that treatment with varying concentrations of this compound resulted in a dose-dependent increase in G2/M phase arrest, indicating its potential as a chemotherapeutic agent . -

Animal Models :

In xenograft models using nude mice, administration of the compound significantly reduced tumor growth rates compared to control groups, further supporting its antitumor efficacy . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR revealed that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity. For example, substituents at the C-2 position were critical for maintaining potency against tumor cell lines .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 4-amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride with analogous pyrrolidinone derivatives, focusing on substituents, molecular properties, and available research

Key Structural and Functional Differences

Methoxy-substituted analogs (e.g., 2- or 3-methoxyphenyl) exhibit electron-donating effects, which could alter electronic distribution and reactivity. For example, 4-amino-1-(2-methoxyphenyl)pyrrolidin-2-one hydrochloride is noted for industrial and scientific research applications .

Physicochemical Properties: The unsubstituted analog (1-aminopyrrolidin-2-one hydrochloride) has a lower molecular weight (136.6 g/mol) and higher melting point (227°C), suggesting increased crystallinity due to reduced steric hindrance . Methoxy-substituted derivatives (e.g., C₁₁H₁₄ClN₂O₂) share identical molecular weights (242.7 g/mol) but differ in substituent positioning, which may affect solubility and metabolic stability .

Research and Application Gaps

- Data Limitations : Experimental data for the primary compound (e.g., melting point, solubility, bioactivity) are unavailable in the provided evidence, highlighting a need for further characterization.

- Synthetic Accessibility: The discontinued status of this compound suggests challenges in synthesis or sourcing , whereas methoxy-substituted analogs remain accessible via suppliers like Enamine Ltd .

準備方法

General Synthetic Approach

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection of aniline | Troc group protection | Protected aniline intermediate for selective reactions |

| 2 | Deprotection | Hydrogen chloride treatment | Free aniline derivative |

| 3 | Reductive amination | Cyclopropane aldehyde, Boc2O for protection | Introduction of cyclopropylamine group |

| 4 | Zinc treatment under acidic conditions | Removal of Troc protecting group | Free amine for further condensation |

| 5 | Condensation with benzoic acid | Acid catalysis | Formation of amide bond |

| 6 | Deprotection | Acidic conditions | Final product formation |

(Scheme adapted from literature)

Industrial Scale Considerations

Industrial synthesis adapts the above routes with optimization for:

- Yield maximization through controlled reaction times and temperatures.

- Purity enhancement via recrystallization and chromatographic techniques.

- Scalability by using batch reactors and continuous flow systems where applicable.

- Safety and environmental factors by minimizing hazardous reagents and solvents.

The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid under controlled conditions to ensure consistent salt formation and crystallinity.

Chemical Reactions and Transformations

The compound can undergo additional transformations relevant to its preparation or derivatization:

| Reaction Type | Common Reagents | Purpose/Outcome |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Conversion to ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Formation of amines or alcohols |

| Substitution | Alkyl halides, acyl chlorides | Introduction of diverse functional groups |

These reactions can be used to modify the compound for analog synthesis or to improve pharmacological properties.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Yield (%) | Purification Required |

|---|---|---|---|---|

| Reductive amination of pyrrolidinone derivatives | Uses cyclopropane aldehyde and Boc protection | Straightforward, modular | Moderate | Chromatography and recrystallization |

| One-pot Lewis acid catalyzed ring opening of donor–acceptor cyclopropanes | In situ lactamization and dealkoxycarbonylation | High yield, fewer purification steps | ~70 | Chromatography only at final step |

| Industrial batch synthesis | Optimized for scale, uses reflux and catalysts | Scalable, reproducible | High | Multiple purification steps |

Research Findings and Practical Notes

- The one-pot synthesis method significantly simplifies the preparation by combining multiple steps, reducing reaction time and waste.

- Protecting group strategies (e.g., Troc, Boc) are critical for selective functionalization and avoiding side reactions, especially in multi-step syntheses.

- The cyclopropyl group’s steric effects influence reaction kinetics and product stability; thus, reaction conditions must be carefully optimized.

- The hydrochloride salt form improves compound handling and is preferred for biological testing, though its synthesis may require an additional acid-base step.

Q & A

Q. How to design in vivo studies while ensuring compound stability and bioavailability?

- Answer : Formulate as a nanoemulsion or liposome (based on ’s piperidine carboxamide derivatives). Conduct pharmacokinetic studies in rodent models, measuring plasma half-life and tissue distribution via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。